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Get Quote

Introduction
3-Formyl-1-phenylindazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. As with any novel compound, unequivocal structural

confirmation is paramount. This technical guide provides an in-depth analysis of the expected

spectroscopic data for 3-formyl-1-phenylindazole, offering a predictive framework for

researchers engaged in its synthesis and characterization. By leveraging established principles

of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), we will dissect the anticipated spectral features that collectively serve as a fingerprint for

this molecule. This guide is designed to be a practical resource for researchers, scientists, and

drug development professionals, enabling them to confidently identify and characterize this

important chemical entity.

Molecular Structure of 3-Formyl-1-phenylindazole
A clear understanding of the molecular architecture is fundamental to interpreting its

spectroscopic data. The structure of 3-formyl-1-phenylindazole, featuring a phenyl-

substituted indazole core with a formyl group at the 3-position, is depicted below.

Figure 1: Molecular Structure of 3-Formyl-1-phenylindazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-formyl-1-phenylindazole, both ¹H and ¹³C NMR will provide critical

information for structural verification.[1]

¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment

of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic

environment of a proton, while the splitting pattern (multiplicity) reveals the number of

neighboring protons.

Experimental Protocol:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (400 MHz, CDCl₃):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b8276694/docs?utm_src=pdf-body#spectroscopic-elucidation-of-3-formyl-1-phenylindazole-a-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 s 1H H attached to formyl C

~8.2 d 1H Indazole H-4

~7.8 d 1H Indazole H-7

~7.6-7.4 m 6H
Indazole H-5, H-6 and

Phenyl H

~7.3 t 1H Phenyl H

Interpretation: The most downfield signal, a singlet at approximately 10.1 ppm, is characteristic

of the aldehydic proton of the formyl group. The aromatic region will display a series of signals

corresponding to the protons of the indazole and phenyl rings. The protons on the indazole ring

are expected to be distinct from those on the phenyl ring. The specific splitting patterns

(doublets, triplets, multiplets) will be dependent on the coupling constants between adjacent

protons. More complex splitting patterns may arise due to overlapping signals in the aromatic

region.

¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a

molecule. The chemical shift of each carbon atom is dependent on its hybridization and

electronic environment.

Experimental Protocol:

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled sequence.

Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (100 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~185 C=O (formyl)

~145 Indazole C-3

~140 Indazole C-7a

~138 Phenyl C-1'

~130-120 Aromatic C-H

~110 Indazole C-7

Interpretation: The carbonyl carbon of the formyl group is expected to be the most downfield

signal, appearing around 185 ppm. The remaining signals will be in the aromatic region,

corresponding to the carbon atoms of the indazole and phenyl rings. The chemical shifts of the

indazole carbons can be predicted based on the substitution pattern.[1] The use of advanced

NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can

aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups and

quaternary carbons are present in the aromatic region of this molecule.

Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a

molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups

have characteristic absorption frequencies.[2]

Experimental Protocol:

Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in

a suitable solvent.

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Data:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6148532/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8276694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration

~3100-3000 Aromatic C-H stretch

~2850, ~2750 Aldehyde C-H stretch (Fermi doublet)

~1700 C=O stretch (formyl)

~1600, ~1480 Aromatic C=C stretch

~1350 C-N stretch

~750 Aromatic C-H bend

Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong

absorption around 1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the

aldehyde.[3] The presence of a Fermi doublet, two weaker bands around 2850 and 2750 cm⁻¹,

is also a key indicator of an aldehyde C-H bond. The aromatic C-H stretching vibrations will

appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will be observed in the

1600-1480 cm⁻¹ region.

Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio

(m/z) of a molecule and its fragments. This allows for the determination of the molecular weight

and can provide clues about the molecular structure through fragmentation patterns.

Experimental Protocol:

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization

method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Acquire the mass spectrum, which plots ion abundance versus m/z.

For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing

for the calculation of the molecular formula.

Expected Mass Spectrometry Data:
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m/z Assignment

222 [M]⁺ (Molecular Ion)

221 [M-H]⁺

194 [M-CO]⁺

116 [Indazole]⁺

77 [Phenyl]⁺

Interpretation: The molecular ion peak ([M]⁺) for 3-formyl-1-phenylindazole is expected at an

m/z of 222, corresponding to its molecular weight. A common fragmentation pathway for

aldehydes is the loss of a hydrogen radical, leading to a peak at m/z 221 ([M-H]⁺). Another

characteristic fragmentation is the loss of carbon monoxide (CO) from the formyl group, which

would result in a fragment at m/z 194. Further fragmentation of the indazole and phenyl rings

will lead to other characteristic peaks, such as at m/z 116 and 77.
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Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary

suite of tools for the unambiguous structural elucidation of 3-formyl-1-phenylindazole. The

expected spectroscopic data presented in this guide, derived from the fundamental principles

of each technique and comparison with related structures, serves as a reliable roadmap for

researchers. The characteristic signals, including the aldehydic proton and carbon in NMR, the

strong carbonyl stretch in IR, and the specific fragmentation pattern in MS, collectively confirm

the presence of the key functional groups and the overall molecular architecture. This
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comprehensive spectroscopic analysis is an indispensable component of the quality control

and characterization workflow for this and other novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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